molecular formula C10H8N2O3 B5708201 (E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile

(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile

Cat. No.: B5708201
M. Wt: 204.18 g/mol
InChI Key: CZGPSRDFMBUSPK-RMKNXTFCSA-N
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Description

(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile is an organic compound characterized by the presence of a methoxyphenyl group, a nitro group, and a nitrile group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile typically involves the condensation of 4-methoxybenzaldehyde with nitromethane in the presence of a base, followed by the addition of a nitrile group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: (E)-3-(4-aminophenyl)-2-nitroprop-2-enenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound derivatives with oxidized methoxy groups.

Scientific Research Applications

(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)acrylic acid
  • (E)-3-(4-methoxyphenyl)-N-(pyridin-2-yl)acrylamide
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile is unique due to the presence of both a nitro group and a nitrile group, which impart distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-nitroprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10-4-2-8(3-5-10)6-9(7-11)12(13)14/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGPSRDFMBUSPK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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